
Tungsten oxide (W2O5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tungsten oxide (W2O5) is a compound that belongs to the family of tungsten oxides. It is a yellowish powder that is insoluble in water and has a high melting point of 1473°C. Tungsten oxide has been studied extensively for its unique properties, including its ability to act as a catalyst, photocatalyst, electrochromic material, and gas sensor.
作用机制
The mechanism of action of tungsten oxide varies depending on its application. As a photocatalyst, tungsten oxide absorbs light energy and generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals. These radicals then react with organic pollutants, breaking them down into harmless products. As a gas sensor, tungsten oxide interacts with the gas molecules, causing a change in its electrical conductivity. As an electrochromic material, tungsten oxide undergoes a reversible change in its oxidation state, causing a change in its color.
生化和生理效应
Tungsten oxide has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that tungsten oxide nanoparticles can cause cytotoxicity and genotoxicity in human cells. Additionally, tungsten oxide has been shown to induce oxidative stress and inflammation in animal models.
实验室实验的优点和局限性
Tungsten oxide has several advantages for lab experiments, including its stability, low toxicity, and high catalytic activity. However, tungsten oxide nanoparticles can be difficult to synthesize and may agglomerate, leading to a decrease in their activity. Additionally, tungsten oxide may not be suitable for certain applications due to its high melting point and insolubility in water.
未来方向
There are several future directions for the study of tungsten oxide. One area of research is the development of new synthesis methods that can produce tungsten oxide nanoparticles with improved properties. Additionally, researchers are exploring the use of tungsten oxide in energy storage and conversion devices, such as batteries and solar cells. Finally, there is a growing interest in the use of tungsten oxide as a drug delivery system, due to its biocompatibility and high surface area.
In conclusion, tungsten oxide is a compound with unique properties that make it suitable for a wide range of scientific research applications. Its ability to act as a catalyst, photocatalyst, electrochromic material, and gas sensor has been extensively studied, and there are several future directions for its research. However, more studies are needed to fully understand its biochemical and physiological effects.
合成方法
Tungsten oxide can be synthesized using various methods, such as chemical precipitation, hydrothermal synthesis, and sol-gel synthesis. Among these methods, the sol-gel synthesis method is the most widely used due to its simplicity, low cost, and reproducibility.
科学研究应用
Tungsten oxide has been extensively studied for its scientific research applications. It has been used as a photocatalyst in the degradation of organic pollutants in water, as a gas sensor for detecting toxic gases, and as an electrochromic material for smart window applications. Additionally, tungsten oxide has been used as a catalyst for various reactions, including the oxidation of alcohols and the reduction of nitrogen oxides.
属性
CAS 编号 |
12036-84-9 |
|---|---|
产品名称 |
Tungsten oxide (W2O5) |
分子式 |
O3W-6 |
分子量 |
231.8 g/mol |
IUPAC 名称 |
oxygen(2-);tungsten |
InChI |
InChI=1S/3O.W/q3*-2; |
InChI 键 |
UVXUOGLNBHCDPN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[W] |
规范 SMILES |
[O-2].[O-2].[O-2].[W] |
其他 CAS 编号 |
12608-26-3 39318-18-8 |
物理描述 |
DryPowde |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



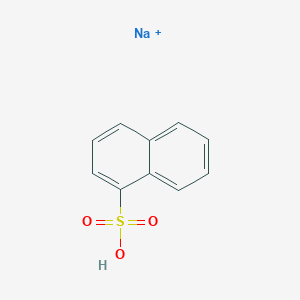
![7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane](/img/structure/B85447.png)
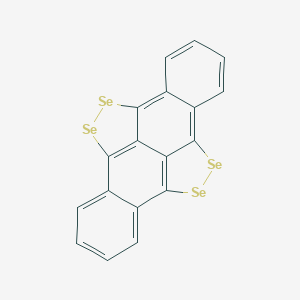
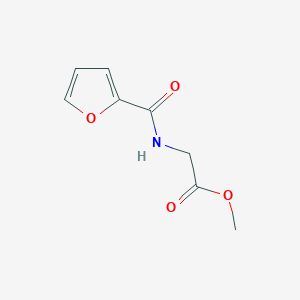
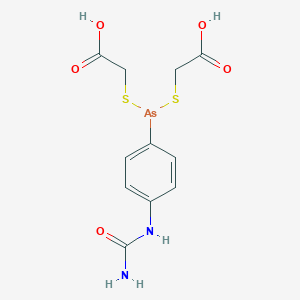

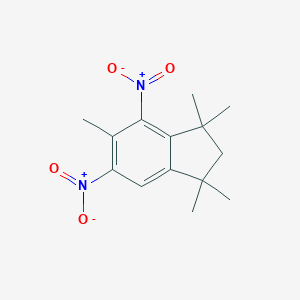
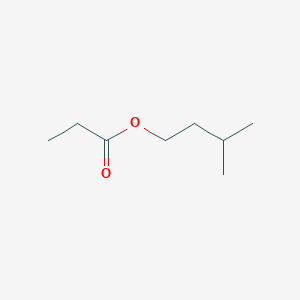
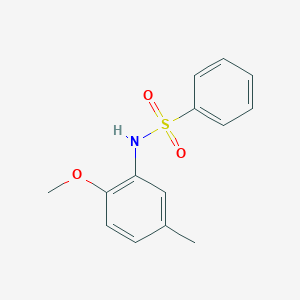

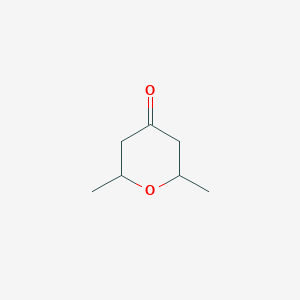

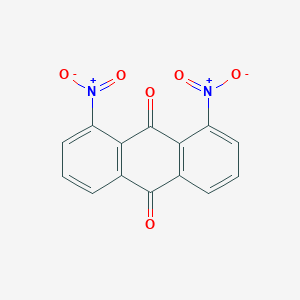
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)